1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves multiple steps, including N-chloroacetylation and N-alkylation, starting from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. The structures of these compounds are typically confirmed using spectroscopic methods like ^1H NMR, IR, and MS (Yang Jing, 2010).
Molecular Structure Analysis
Detailed molecular structure analysis, including spectroscopic characterization and density functional theory (DFT) calculations, have been conducted for similar compounds. These analyses encompass FT-IR, FT-Raman, UV, and NMR spectroscopy, providing insights into the vibrational bands, molecular orbitals, and chemical reactivity trends of these molecules (P. Vennila et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds similar to 1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride are explored through various chemical reactions, including cycloaddition reactions and other synthetic pathways. These reactions are crucial for understanding the compounds' potential as intermediates in the synthesis of more complex molecules (Gautam Kumar Dhuda et al., 2021).
properties
IUPAC Name |
1-naphthalen-1-yloxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.2ClH/c26-21(18-27-23-12-6-8-19-7-4-5-11-22(19)23)17-24-13-15-25(16-14-24)20-9-2-1-3-10-20;;/h1-12,21,26H,13-18H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVILFLRIRYTGNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride |
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